molecular formula C21H18N4O2 B298437 N'-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-2-furohydrazide

N'-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-2-furohydrazide

Cat. No. B298437
M. Wt: 358.4 g/mol
InChI Key: AAXBTLVDJMULGS-QRVIBDJDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-2-furohydrazide, also known as DMF, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a synthetic compound that was first synthesized in the 1970s and has since been used as a tool in various research studies.

Mechanism of Action

N'-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-2-furohydrazide exerts its effects by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a key regulator of cellular antioxidant defense. Activation of the Nrf2 pathway leads to the upregulation of various antioxidant enzymes, including heme oxygenase-1 (HO-1), glutathione peroxidase (GPx), and superoxide dismutase (SOD). These enzymes help to protect cells from oxidative stress and inflammation, which are key contributors to the pathogenesis of various diseases.
Biochemical and Physiological Effects:
N'-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-2-furohydrazide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, protect against neuronal damage, promote mitochondrial function, and enhance cellular survival. N'-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-2-furohydrazide has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of N'-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-2-furohydrazide is its ability to activate the Nrf2 pathway, which is a key regulator of cellular antioxidant defense. This makes N'-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-2-furohydrazide a useful tool for studying oxidative stress and inflammation in various disease models. However, N'-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-2-furohydrazide can also have off-target effects, which can complicate the interpretation of experimental results. Additionally, the optimal dose and duration of N'-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-2-furohydrazide treatment may vary depending on the experimental model and the specific research question being addressed.

Future Directions

There are several future directions for research on N'-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-2-furohydrazide. One area of interest is the development of more selective Nrf2 activators that do not have off-target effects. Another area of interest is the development of N'-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-2-furohydrazide derivatives that have improved pharmacokinetic properties, such as increased bioavailability and longer half-life. Finally, there is a need for further research on the potential applications of N'-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-2-furohydrazide in the treatment of various diseases, including neurodegenerative diseases, autoimmune diseases, and cancer.
Conclusion:
In conclusion, N'-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-2-furohydrazide is a synthetic compound that has been widely studied for its potential applications in scientific research. It activates the Nrf2 pathway, which is a key regulator of cellular antioxidant defense, and has been shown to have anti-inflammatory and neuroprotective properties. N'-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-2-furohydrazide has been used as a tool in various research studies and has potential applications in the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and potential therapeutic benefits.

Synthesis Methods

N'-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-2-furohydrazide is synthesized by the reaction of 2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrole-3-carboxaldehyde and 2-furohydrazide. The reaction takes place in the presence of a suitable solvent and a catalyst. The resulting product is then purified by recrystallization to obtain pure N'-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-2-furohydrazide.

Scientific Research Applications

N'-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-2-furohydrazide has been studied extensively for its potential applications in scientific research. It has been shown to have anti-inflammatory and neuroprotective properties, making it a promising candidate for the treatment of various diseases, including multiple sclerosis, Alzheimer's disease, and Parkinson's disease. N'-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-2-furohydrazide has also been used as a tool in various research studies, including studies on oxidative stress, apoptosis, and gene expression.

properties

Product Name

N'-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-2-furohydrazide

Molecular Formula

C21H18N4O2

Molecular Weight

358.4 g/mol

IUPAC Name

N-[(Z)-(2,5-dimethyl-1-quinolin-6-ylpyrrol-3-yl)methylideneamino]furan-2-carboxamide

InChI

InChI=1S/C21H18N4O2/c1-14-11-17(13-23-24-21(26)20-6-4-10-27-20)15(2)25(14)18-7-8-19-16(12-18)5-3-9-22-19/h3-13H,1-2H3,(H,24,26)/b23-13-

InChI Key

AAXBTLVDJMULGS-QRVIBDJDSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC3=C(C=C2)N=CC=C3)C)/C=N\NC(=O)C4=CC=CO4

SMILES

CC1=CC(=C(N1C2=CC3=C(C=C2)N=CC=C3)C)C=NNC(=O)C4=CC=CO4

Canonical SMILES

CC1=CC(=C(N1C2=CC3=C(C=C2)N=CC=C3)C)C=NNC(=O)C4=CC=CO4

Origin of Product

United States

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